乙二胺四乙酸二钠铜

描述

Copper disodium ethylenediaminetetraacetate, also known as EDTA Copper, is a stable water-soluble metal chelate . It is mainly used in agriculture and horticulture as a micronutrient to prevent and correct copper deficiencies . It is also used to eliminate inhibition of enzyme-catalyzed reactions due to traces of heavy metals .

Synthesis Analysis

The synthesis of Copper disodium ethylenediaminetetraacetate involves the complexation of copper (II) with ethylenediaminetetraacetate (EDTA). This process is carried out by recording and analyzing the ultraviolet spectra of aqueous solutions containing a fixed amount of the disodium salt of EDTA and varying amounts of CuCl2 .

Molecular Structure Analysis

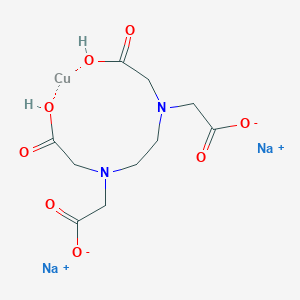

The molecular formula of Copper disodium ethylenediaminetetraacetate is C10H12CuN2Na2O8 . The molecular weight is 397.74 g/mol . The compound is a complex formed by copper, disodium, and ethylenediaminetetraacetate .

Chemical Reactions Analysis

Copper disodium ethylenediaminetetraacetate is involved in complexation reactions with copper (II). The ultraviolet spectra of aqueous solutions containing a fixed amount of the disodium salt of EDTA and varying amounts of CuCl2 provide evidence for four different species of EDTA .

Physical And Chemical Properties Analysis

Copper disodium ethylenediaminetetraacetate is a powder with a molecular weight of 397.74 g/mol . It has a quality level of 100 and contains ≤15% water .

科学研究应用

Chemical Copper Plating in Printed Circuit Boards (PCBs)

Copper disodium EDTA is used in the processing technology of printed circuit boards. The common electroless copper plating technology of Copper disodium EDTA has been found to have issues such as large surface stress, uneven crystal particles, and large surface roughness of the copper plating layer . To remedy these shortcomings, a chemical copper plating system that combines a high deposition rate with low stress has been investigated .

Improvement of Copper Layer Quality

The use of composite additives in the chemical copper plating process has been shown to improve the quality of the copper layer of the Copper disodium EDTA-based chemical copper plating system . This increases the practical range of industrial applications and facilitates the subsequent application of higher-precision processing .

Reduction of Surface Roughness

The average surface roughness Ra became reduced from 202 nm to 76.1 nm when using additives in the chemical copper plating process . This is a significant improvement, making Copper disodium EDTA a valuable compound in industries where surface smoothness is critical.

Reduction of Internal Stresses

The internal stresses of the deposited copper layer on the (220) and (311) planes of a crystalline copper layer decreased significantly when using additives in the chemical copper plating process . This makes Copper disodium EDTA useful in applications where stress reduction in the copper layer is important.

Agriculture

Copper Disodium EDTA serves as a crucial micronutrient supplement for soil enrichment, supporting plant growth and development . It’s used in agriculture where controlled copper release and stability are paramount .

Cosmetics and Pharmaceuticals

Copper Disodium EDTA finds extensive use in the cosmetics and pharmaceuticals industries . Its controlled copper release and stability properties make it a valuable ingredient in these industries .

作用机制

Target of Action

Copper disodium EDTA, also known as Copper disodium ethylenediaminetetraacetate or Copper versenate, primarily targets divalent and trivalent metal ions in the body . It has a high affinity for calcium, leading to a decrease in serum calcium levels during intravenous infusion .

Mode of Action

Copper disodium EDTA forms chelates with these metal ions . Chelation is a type of binding that involves the formation of multiple bonds between a molecule (in this case, Copper disodium EDTA) and a metal ion . This interaction results in the formation of a ring-like structure, which is stable and can be excreted from the body .

Biochemical Pathways

The biochemical pathways affected by Copper disodium EDTA are primarily related to the metabolism of divalent and trivalent metal ions . By chelating these ions, Copper disodium EDTA can affect their availability for various biochemical reactions. For example, it can inhibit enzyme-catalyzed reactions that are sensitive to traces of heavy metals .

Result of Action

The primary result of Copper disodium EDTA’s action is the removal of divalent and trivalent metal ions from the body . This can be beneficial in situations where there is an excess of these ions, such as in cases of heavy metal toxicity .

Action Environment

The action of Copper disodium EDTA can be influenced by various environmental factors. For example, it is considered an environmental pollutant because it is poorly biodegradable and has the potential to absorb and remobilize heavy metals . Furthermore, the efficacy of Copper disodium EDTA can be affected by the presence of other substances that can also bind to divalent and trivalent metal ions .

安全和危害

Copper disodium ethylenediaminetetraacetate can be harmful if inhaled and may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Cu.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFCAUKZKOSSBI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12CuN2Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Blue odorless powder; [Akzo Nobel MSDS] | |

| Record name | Cuprate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper disodium EDTA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Copper disodium ethylenediaminetetraacetate | |

CAS RN |

14025-15-1, 39208-15-6 | |

| Record name | Edetate copper disodium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cuprate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']cuprate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O']cuprate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium; 2-[carboxymethyl-[2-[carboxymethyl-(2-oxido-2-oxoethyl)amino]ethyl]amino]acetate; copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM EDTA-COPPER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V475AX06U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential risks associated with parenteral administration of Copper Disodium Edetate in calves?

A: Research indicates that Copper Disodium Edetate, even at recommended doses, can cause severe toxicity in calves. [, , ] Symptoms such as hyperexcitability, hypermetria, hindlimb weakness, head pressing, depression, and opisthotonos have been observed within 6 to 24 hours post-injection. [] These symptoms often precede death by 1 to 2 days. [] Necropsy and histopathological examinations revealed massive liver necrosis in affected calves. [] High blood concentrations of liver enzymes in surviving calves suggest liver damage. [] Furthermore, elevated blood iron levels in deceased calves indicate a potential interaction between copper and iron. []

Q2: How does Copper Disodium Edetate compare to Copper Glycinate in terms of toxicity when administered parenterally to cattle?

A: A study comparing Copper Disodium Edetate and Copper Glycinate in cows showed significant differences in toxicity. [] While Copper Disodium Edetate injections resulted in mortalities, no losses occurred with Copper Glycinate. [] This difference in toxicity could be related to the observed difference in peak plasma copper levels, with Copper Disodium Edetate resulting in significantly higher levels than Copper Glycinate. []

Q3: What happens to Copper Disodium Edetate after it is administered intravenously in humans?

A: Following intravenous administration, Copper Disodium Edetate exhibits specific distribution and excretion patterns within the body. [] Within two hours, the compound concentrates in metastatic tumors at levels about nine times higher than in healthy brain tissue. [] Similarly, rapidly growing gliomas exhibit concentrations about five times higher than normal brain tissue. [] While muscle tissue shows a steady increase in copper concentration over time, the levels in tumor and healthy brain tissue decline. [] Approximately 5% of the injected dose is excreted through urine, while the remaining portion mostly undergoes radioactive decay before excretion. []

Q4: What are the radiation exposure considerations associated with using Copper-64 in diagnostic scans?

A: A diagnostic scan using Copper-64 results in a whole-body radiation dose of 0.33 rad. [] This dosage is relatively low, equivalent to the weekly permissible dose for individuals consistently exposed to radiation. [] Therefore, repeating this diagnostic procedure multiple times is considered safe. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)